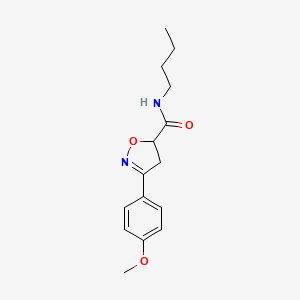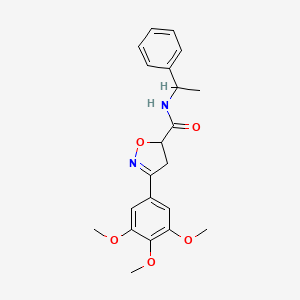![molecular formula C20H17F3N4O3 B11427036 5-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11427036.png)
5-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ETHOXYPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE: is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a trifluoromethylphenyl group attached to a pyrrolo[3,4-d][1,2,3]triazole core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d][1,2,3]triazole core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an appropriate ethoxyphenyl derivative reacts with the pyrrolo[3,4-d][1,2,3]triazole core.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through another substitution reaction, where a trifluoromethylphenyl derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and scaling up the reaction to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and trifluoromethylphenyl groups.
Reduction: Reduction reactions can occur at the pyrrolo[3,4-d][1,2,3]triazole core, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogenated derivatives and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids, aldehydes, and ketones.
Reduction: Reduced derivatives with functional groups such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. It can be used as a probe to study various biological processes and as a lead compound for the development of new drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHOXYPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE
- 5-(4-CHLOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE
Uniqueness
The uniqueness of 5-(4-ETHOXYPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in the presence of the ethoxyphenyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as methoxyphenyl or chlorophenyl groups.
Properties
Molecular Formula |
C20H17F3N4O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C20H17F3N4O3/c1-2-30-15-8-6-14(7-9-15)27-18(28)16-17(19(27)29)26(25-24-16)11-12-4-3-5-13(10-12)20(21,22)23/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
SLMWVSVUBSLSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11426964.png)
![dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426965.png)
![N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11426972.png)
![5-(4-bromophenyl)-4-(4-chlorophenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11426975.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11426980.png)

![Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11426995.png)
![diethyl 1-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427006.png)
![5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11427012.png)
![2-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11427017.png)
![3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11427024.png)
![dimethyl 1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427027.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11427029.png)
